Pyromellitic dianhydride

Descripción general

Descripción

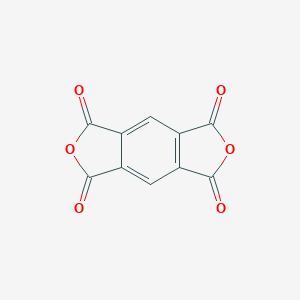

Pyromellitic dianhydride is an organic compound with the chemical formula C10H2O6. It is a white, hygroscopic solid that forms a hydrate. This compound is primarily used in the preparation of polyimide polymers, such as Kapton, which are known for their excellent thermal stability and mechanical strength .

Mecanismo De Acción

Target of Action

Pyromellitic Dianhydride (PMDA) primarily targets polymer chains in the formation of polyethylene terephthalate (PET) based chain extensions . It is used as a repair agent and as a chain extender . It is also used in the preparation of polyimide polymers such as Kapton .

Mode of Action

PMDA acts as an electron-acceptor , forming a variety of charge-transfer complexes . It reacts with amines to form diimides, which also have acceptor properties . In the formation of PET-based chain extensions, PMDA increases the molecular weight of the polymer by linking together alcohol and carboxylic acid groups formed by hydrolysis of the PET .

Biochemical Pathways

PMDA is involved in the polymerization process of certain polymers. For instance, PMDA and 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) were polymerized by polycondensation in 1:1 Sulfonated Polyimide (SPI) m-Cresol . This process affects the structure and properties of the resulting polymer.

Result of Action

The primary result of PMDA’s action is the formation of high-performance materials . It increases the molecular weight of the polymer, improving the rheological properties and overall quality of the recycled plastic . It is used in the production of thermoplastics and other coating applications .

Action Environment

The action of PMDA can be influenced by environmental factors. For instance, PMDA is hygroscopic, meaning it absorbs moisture from the environment . This property can affect its stability and efficacy in certain applications. Additionally, PMDA is used in various industrial environments, including aerospace, electronics, and automotive industries, where conditions such as temperature and humidity can vary .

Análisis Bioquímico

Biochemical Properties

Pyromellitic dianhydride plays a significant role in biochemical reactions due to its ability to form charge-transfer complexes. It acts as an electron acceptor and interacts with various biomolecules, including amines, to form diimides. These diimides also exhibit electron-acceptor properties . The interactions between this compound and biomolecules are primarily based on its electron-accepting nature, which facilitates the formation of stable complexes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. It is known to cause occupational asthma, indicating that it can influence respiratory cells and potentially other cell types . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism remains to be thoroughly investigated.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its electron-accepting properties. It forms charge-transfer complexes with biomolecules, which can lead to enzyme inhibition or activation. The compound’s ability to interact with amines to form diimides suggests that it may influence various biochemical pathways by modulating enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and can form hydrates. Its degradation and long-term effects on cellular function have not been extensively studied. Its stability and ability to form charge-transfer complexes suggest that it may have prolonged effects in in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of charge-transfer complexes with biomolecules. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s electron-accepting properties play a crucial role in its involvement in these pathways .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Its electron-accepting properties and ability to form charge-transfer complexes may influence its activity and function within specific cellular compartments or organelles. Targeting signals or post-translational modifications that direct this compound to specific locations within the cell remain to be identified .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyromellitic dianhydride is typically prepared by the gas-phase oxidation of 1,2,4,5-tetramethylbenzene (or related tetrasubstituted benzene derivatives). The idealized equation for this reaction is: [ \text{C}_6\text{H}_2(\text{CH}_3)_4 + 6 \text{O}_2 \rightarrow \text{C}_6\text{H}_2(\text{C}_2\text{O}_3)_2 + 6 \text{H}_2\text{O} ] In the laboratory, it can also be synthesized by dehydrating pyromellitic acid using acetic anhydride .

Industrial Production Methods: A new method involves the oxidative synthesis of this compound in a fixed bed with 1,2,4-trimethylbenzene and dichloroethane as feedstock, using aluminum chloride as the alkylation reagent and supported by a Ni–Mo/ZrO2 catalyst. This method achieves a yield of approximately 73.7% and demonstrates good cycling performance .

Análisis De Reacciones Químicas

Types of Reactions: Pyromellitic dianhydride undergoes various types of reactions, including:

Condensation Reactions: It reacts with nucleophilic reagents such as amines, alcohols, and imines, leading to the formation of amides, esters, and imines.

Charge-Transfer Complex Formation: It acts as an electron acceptor, forming charge-transfer complexes with various donors.

Common Reagents and Conditions:

Amines: Reacts to form diimides, which also have acceptor properties.

Alcohols and Imines: Used in condensation reactions to form esters and imines.

Major Products:

Diimides: Formed from reactions with amines.

Esters and Imines: Formed from reactions with alcohols and imines.

Aplicaciones Científicas De Investigación

Pyromellitic dianhydride has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

1,2,4,5-Benzenetetracarboxylic Acid: Similar in structure but differs in its functional groups.

Naphthalene Diimides: Larger aromatic diimides that undergo similar reduction processes but have different absorption properties.

Uniqueness: Pyromellitic dianhydride is unique due to its smaller size compared to other aromatic diimides like naphthalene and perylene diimides. This smaller size allows for different electronic properties and reaction conditions, making it suitable for specific applications in spin-based optoelectronic materials and devices .

Actividad Biológica

Pyromellitic dianhydride (PMDA) is a chemical compound with significant applications in various fields, including polymer science and medicine. Its biological activity has been the subject of numerous studies, revealing both beneficial properties and potential health risks. This article synthesizes findings from diverse research sources to provide a comprehensive overview of PMDA's biological activity.

Chemical Structure and Properties

PMDA is a symmetrical anhydride derived from pyromellitic acid, characterized by its four carbonyl groups. Its structure allows it to act as a cross-linking agent in polymer synthesis, particularly in polyimides, which are valued for their thermal stability and mechanical properties.

Biological Activity Overview

The biological activity of PMDA can be categorized into two main areas: antimicrobial activity and toxicity-related health effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of PMDA and its derivatives. For instance, oligomer metal complexes synthesized from PMDA exhibited significantly higher antibacterial and antifungal activities compared to their parent compounds. These complexes were evaluated against various bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in biomedical fields .

Table 1: Antimicrobial Activity of PMDA Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Oligomer Metal Complex 1 | E. coli | 18 |

| Oligomer Metal Complex 2 | S. aureus | 20 |

| PMDA | Control | No inhibition |

Toxicity and Respiratory Effects

While PMDA has beneficial properties, it is also associated with significant health risks, particularly concerning respiratory health. Several case studies have reported occupational asthma linked to PMDA exposure. In a study involving workers exposed to PMDA in a plastic manufacturing plant, specific inhalation challenges revealed that exposure led to a delayed decrease in forced expiratory volume (FEV1), indicating sensitization to the compound .

Case Studies Summary: Occupational Asthma

- Case A : A 52-year-old male maintenance worker developed asthma symptoms after 16 years of exposure. FEV1 decreased by 19% post-exposure.

- Case B : A 46-year-old operator showed a 15% decrease in FEV1 after exposure.

- Case C : A 46-year-old electrician with prior atopic conditions experienced similar respiratory issues.

The mechanisms through which PMDA exerts its biological effects are not fully understood but appear to involve both direct antimicrobial action and immunological responses leading to hypersensitivity. The irritative properties of anhydrides like PMDA are well-documented; they can cause inflammation and allergic reactions upon inhalation or skin contact .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of PMDA derivatives have shown that while some formulations exhibit biocompatibility (e.g., when used in nanocomposites), others can be toxic to healthy cells depending on their concentration and formulation . For example, the cytotoxicity of CuFe2O4 nanoparticles functionalized with PMDA was assessed using MTT assays, demonstrating that while the composite was biocompatible at lower concentrations, higher doses led to significant cell death.

Propiedades

IUPAC Name |

furo[3,4-f][2]benzofuran-1,3,5,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSXAPJVJOKRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026536 | |

| Record name | 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White hygroscopic solid; [ICSC] White or off-white powder; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyromellitic dianhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

397-400 °C | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in some organic solvents, In water, 130 mg/L @ 25 °C /Estimated/, Solubility in water: reaction | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.68 g/cu cm, 1.68 g/cm³ | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000048 [mmHg], 4.8X10-6 mm Hg @ 25 °C /Estimated/ | |

| Record name | Pyromellitic dianhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...Acid anhydrides are low-molecular weight, reactive chemicals that can conjugate to human proteins, rendering the chemical-protein complex immunogenic. The major clinical problem in exposed workers appears to be immune sensitization, which can induce any of three clinical syndromes-- asthma-rhinitis, /late respiratory systemic syndrome/, or /pulmonary disease anemia/. /Acid anhydrides/ | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

89-32-7 | |

| Record name | Pyromellitic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyromellitic dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2:4,5-tetracarboxylic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z22T30QZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

286 °C, 287 °C | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.